dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium is a palladium-based compound with the molecular formula C27H52Cl2P2Pd. It is commonly used as a catalyst in various chemical reactions, particularly in coupling reactions . The compound is known for its stability and effectiveness in facilitating chemical transformations.
Vorbereitungsmethoden
The synthesis of dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium typically involves the reaction of palladium chloride with dicyclohexylphosphine and a suitable propylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of palladium(IV) species.
Reduction: It can be reduced to palladium(0) species, which are often used in catalytic cycles.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, depending on the reagents and conditions used
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials
Wirkmechanismus
The mechanism of action of dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, allowing for the desired transformations to occur. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Vergleich Mit ähnlichen Verbindungen
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium can be compared with other palladium-based catalysts, such as:
Palladium acetate: Another widely used palladium catalyst with different ligand environments.
Palladium chloride: A simpler palladium compound used in various catalytic applications.
Dichlorobis(triphenylphosphine)palladium(II): A similar compound with triphenylphosphine ligands instead of dicyclohexylphosphine
The uniqueness of this compound lies in its specific ligand environment, which provides distinct reactivity and selectivity in catalytic reactions.
Eigenschaften
Molekularformel |
C27H52Cl2P2Pd+2 |
---|---|
Molekulargewicht |
616.0 g/mol |
IUPAC-Name |
dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium |
InChI |
InChI=1S/C27H50P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h24-27H,1-23H2;2*1H;/q;;;+2 |
InChI-Schlüssel |
JLEVAMQVDDHWOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[PH+](CCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Pd]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.